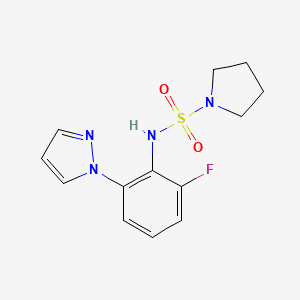
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide, commonly known as FP1S, is a novel small molecule that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule is a pyrrolidine-based sulfonamide that contains a fluoro-substituted pyrazole ring, which gives it unique structural properties and biological activities.
Mecanismo De Acción
FP1S exerts its biological effects by selectively binding to specific molecular targets in cells, including enzymes and receptors. The molecule's pyrazole and sulfonamide groups interact with amino acid residues in the active site of these targets, leading to inhibition of their catalytic activity or modulation of their signaling pathways. This mechanism of action makes FP1S a promising candidate for the development of targeted therapies that can selectively inhibit disease-related pathways without affecting normal cellular processes.
Biochemical and Physiological Effects:
FP1S has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the molecule can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, FP1S has been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) pathways, which play critical roles in cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FP1S in laboratory experiments is its high potency and selectivity for specific molecular targets. This makes it a valuable tool for studying the biological functions of these targets and for developing new drugs that can selectively inhibit them. However, one of the limitations of using FP1S is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo and to perform certain types of biochemical assays.
Direcciones Futuras
There are several potential future directions for the research and development of FP1S. One area of interest is in the development of new drugs for the treatment of cancer and inflammation. Studies have shown that FP1S exhibits potent anti-tumor and anti-inflammatory activities, and further research is needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is in the development of new tools for studying the molecular mechanisms of disease-related pathways. FP1S's high potency and selectivity make it a valuable tool for studying the functions of specific targets in cells and for identifying new drug targets.
Métodos De Síntesis
FP1S can be synthesized through a multistep process that involves the reaction of 2-fluoro-6-nitrophenylpyrazole with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
Aplicaciones Científicas De Investigación
FP1S has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Studies have shown that FP1S exhibits potent anti-tumor and anti-inflammatory activities by inhibiting specific enzymes and signaling pathways that are involved in these processes.
Propiedades
IUPAC Name |
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c14-11-5-3-6-12(18-10-4-7-15-18)13(11)16-21(19,20)17-8-1-2-9-17/h3-7,10,16H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDRQNUSSHHWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

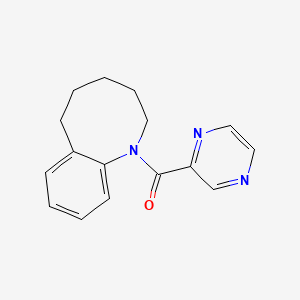
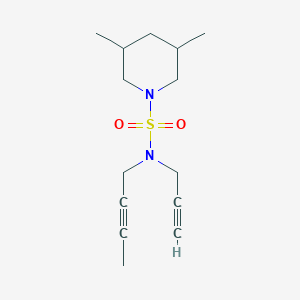
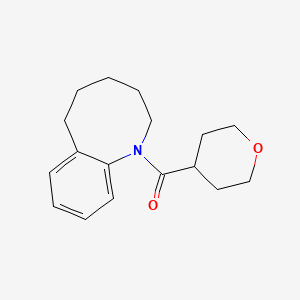
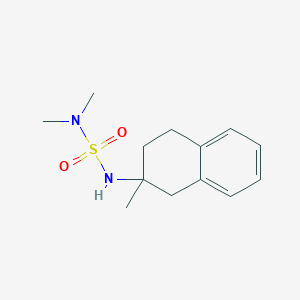
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
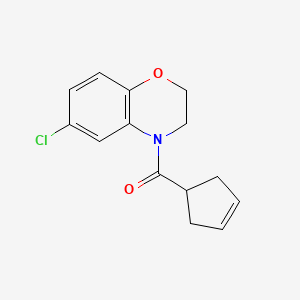
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)


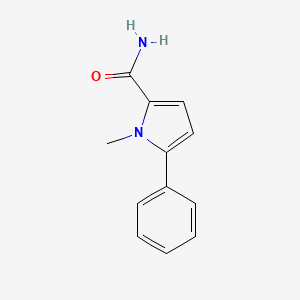
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)